Atractyligenin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Atractyligenin is a natural product found in Coffea with data available.

Analyse Chemischer Reaktionen

Cytotoxic Activity of Derivatives

Atractyligenin and its derivatives have been tested for activity against human tumor cell lines .

-

IC50 Values 15-ketothis compound methyl ester and 3β-bromo-2,15-diketothis compound methyl ester were the most active against the A375 melanoma cell line, with IC50 values of 0.427 and 0.723 μM, respectively . They also showed excellent results against the colon cancer cell line CaCo2, with slightly lower antiproliferative activity .

Anti-Photoaging Effects

This compound has demonstrated potential in preventing UV light-induced skin damage .

-

Inhibition of MMPs this compound significantly suppressed the expression of UVA-induced matrix metalloproteases (MMPs) by inhibiting intracellular reactive oxygen species (ROS) production .

-

MAPK Signaling Pathway this compound treatment reduced c-Jun phosphorylation and c-Fos expression by inhibiting the mitogen-activated protein kinase (MAPK) signaling pathway activated by UVA irradiation .

-

Collagen Homeostasis this compound contributes to the homeostasis of collagen by restoring the loss of collagen absorption-related receptor Endo180 and altered fibroblast morphology induced by UVA irradiation .

Metabolism

This compound glycosides are metabolized into conjugated metabolites after consumption of roasted coffee .

-

Metabolites Three conjugated metabolites (M1–M3) of dietary this compound glycosides have been isolated from coffee drinkers . M2 and M3 are the 19- and 2-O-β-d-glucuronides of compound 5 . Compound 5 is an isobaric derivative of 1, in which the exocyclic methylene group is reduced to the methyl group and the secondary alcohol at C15 is oxidized into the carbonyl .

-

Plasma Concentration M1 reached its estimated plasma maximum after 1 hour and remained relatively constant between 4 and 10 hours . M2 and M3 steeply increased from barely quantifiable after 4 hours to reach maximum values after 10 hours .

Q & A

Basic Research Questions

Q. What analytical methods are most effective for identifying and quantifying atractyligenin in plant extracts?

this compound is typically identified using ultra-high-performance liquid chromatography coupled with photodiode array detection and electrospray ionization time-of-flight mass spectrometry (UHPLC-PDA-ESI-TOF/MS). This method allows for precise detection of this compound isomers and their fragmentation patterns, as demonstrated in coffee bean metabolomic studies. Key markers include [M−H]− ions at m/z = 319.1909 and formate adducts at m/z = 365.1964 . NMR spectroscopy is also critical for structural elucidation, particularly for distinguishing between glycosylated derivatives .

Q. What are the primary natural sources of this compound, and how do extraction methods influence yield?

this compound is isolated from plants like Xanthium strumarium (Asteraceae) and coffee species (Coffea arabica and Coffea canephora). Extraction protocols often involve methanol or ethanol solvents with sonication or reflux, followed by chromatographic purification. Glycosylated forms, such as 2-O-glucopyranosyl-atractyligenin, require enzymatic hydrolysis or acid treatment to isolate the aglycone . Yield optimization depends on solvent polarity, temperature, and plant material pretreatment .

Q. What are the foundational biochemical roles of this compound in plant systems?

this compound is a diterpenoid involved in plant defense mechanisms. Its glycosylated derivatives, like atractyloside, act as toxicants by inhibiting mitochondrial ADP/ATP transport, which disrupts cellular energy metabolism. This mechanism has been studied in Atractylis gummifera, where this compound’s interaction with mitochondrial membranes is critical .

Advanced Research Questions

Q. How do synthetic modifications of this compound enhance its anticancer activity, particularly in colon cancer models?

Oxidation of this compound’s hydroxyl groups to ketones (e.g., di-oxo derivatives) significantly enhances pro-apoptotic effects in colon cancer cells. For example, compound 19 (a di-oxo amide derivative) triggers caspase-3/7 activation and mitochondrial membrane depolarization. Structure-activity relationship (SAR) studies emphasize the necessity of ketone functionalities at C-2 and C-15 for potency . Synthetic routes involve controlled oxidation using Dess-Martin periodinane or IBX .

Q. How can contradictions in metabolomic data regarding this compound’s isomeric forms be resolved?

Discrepancies in identifying this compound isomers (e.g., peaks at RT = 2.99 and 3.65 min in UHPLC) require orthogonal validation via tandem MS/MS and comparative analysis with synthesized standards. Neutral loss of CO₂ (44 Da) and dehydration patterns (−18 Da) help distinguish between carboxylated and hydroxylated variants . Statistical tools like Pearson’s correlation can link isomer abundance to biological activity .

Q. What experimental designs are optimal for evaluating this compound’s anti-inflammatory properties in cancer microenvironments?

In vitro models should co-culture cancer cells with macrophages or fibroblasts to simulate tumor microenvironments. Dose-response assays (e.g., IL-6/TNF-α suppression) paired with RNA-seq or phosphoproteomics can map signaling pathways (e.g., NF-κB inhibition). Nanomedicine approaches, such as this compound-loaded liposomes, improve bioavailability and target specificity .

Q. Methodological Considerations

Q. How can NMR spectroscopy differentiate between this compound derivatives with similar mass spectra?

Key NMR markers include:

- δC 209.78 ppm for ketone groups in oxidized derivatives.

- δH 5.2–5.8 ppm for glycosidic protons in O-glucuronides.

- Absence of hydroxyl proton signals in di-oxo amides, confirming oxidation .

Q. What strategies mitigate variability in this compound quantification across metabolomic studies?

Normalize data to internal standards (e.g., deuterated analogs) and use matrix-matched calibration curves to account for coffee or plant extract complexity. Reproducibility is enhanced by standardizing extraction protocols and MS ionization parameters .

Q. Data Interpretation and Conflict Analysis

Q. How do conflicting reports on this compound’s cytotoxicity inform its therapeutic potential?

While this compound derivatives show anticancer activity, their inherent toxicity (via ADP transport inhibition) requires careful dose optimization. Hybrid analogs (e.g., carboxythis compound) balance efficacy and safety by modifying mitochondrial targeting . Comparative studies using ATPase activity assays and cytotoxicity screens (e.g., MTT) are critical .

Q. What computational tools aid in predicting this compound’s pharmacokinetic properties?

Molecular docking (e.g., AutoDock Vina) models interactions with ADP/ATP carriers, while QSAR algorithms predict absorption and metabolic stability. In silico tools like SwissADME validate synthetic derivatives for lead optimization .

Eigenschaften

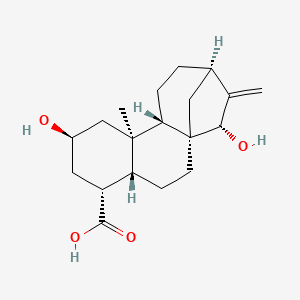

Molekularformel |

C19H28O4 |

|---|---|

Molekulargewicht |

320.4 g/mol |

IUPAC-Name |

(1R,4R,5R,7R,9R,10S,13R,15S)-7,15-dihydroxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |

InChI |

InChI=1S/C19H28O4/c1-10-11-3-4-15-18(2)9-12(20)7-13(17(22)23)14(18)5-6-19(15,8-11)16(10)21/h11-16,20-21H,1,3-9H2,2H3,(H,22,23)/t11-,12-,13-,14-,15+,16+,18-,19-/m1/s1 |

InChI-Schlüssel |

YRHWUYVCCPXYMB-JIMOHSCASA-N |

Isomerische SMILES |

C[C@@]12C[C@@H](C[C@H]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)[C@@H]4O)C(=O)O)O |

Kanonische SMILES |

CC12CC(CC(C1CCC34C2CCC(C3)C(=C)C4O)C(=O)O)O |

Synonyme |

atractyligenin atractyligenine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.